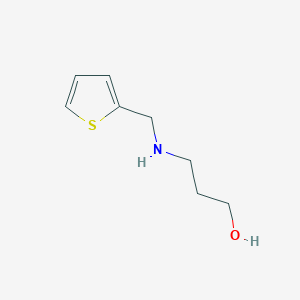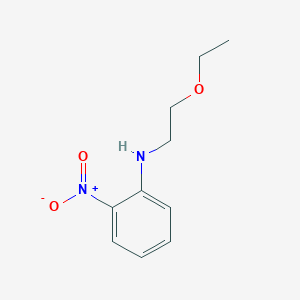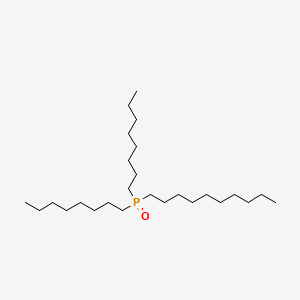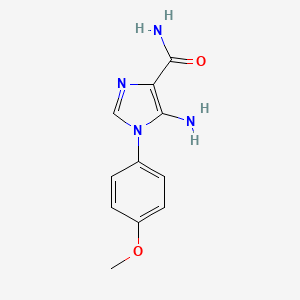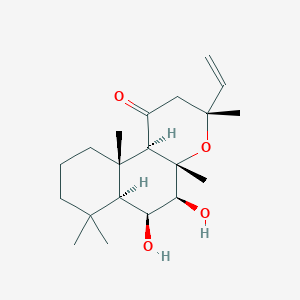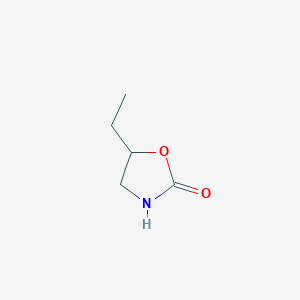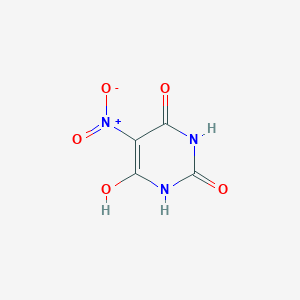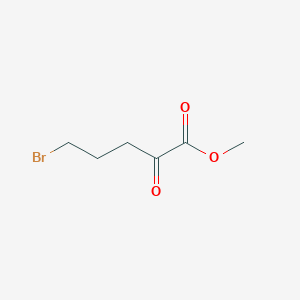
1-Chloroisoquinolin-3-amine
Übersicht
Beschreibung
1-Chloroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Chloroisoquinolin-3-amine involves the use of tetrakis (triphenylphosphine) palladium (0), potassium carbonate, 1,4-dioxane, water, and toluene. The mixture is refluxed for 12 hours. After cooling to room temperature, the product is extracted with ethyl acetate and separated by column chromatography .Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinolin-3-amine consists of a benzene ring fused with a pyridine moiety . The InChI Key for this compound is IUXVAIRMPDVFDK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Chloroisoquinolin-3-amine has a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Fluorescent Compounds
- 1-Chloroisoquinolin-3-amine can also be used in the synthesis of fluorescent compounds .
- Fluorescent 1-morpholinoisoquinoline-3-amines were synthesized from 1-bromoisoquinoline-3-amine by heating with excess morpholine .
- The specific method involved heating 1-bromoisoquinoline-3-amine with excess morpholine .
- The outcome of this process is the production of fluorescent 1-morpholinoisoquinoline-3-amines .
-
Organic Building Blocks
- 1-Chloroisoquinolin-3-amine is used as an organic building block in the field of synthetic organic chemistry .
- It can be used to construct more complex organic molecules, which can be used in a variety of applications, including the development of new materials, pharmaceuticals, and agrochemicals .
- The specific methods of application would depend on the exact nature of the molecule being synthesized .
- The outcomes of using 1-Chloroisoquinolin-3-amine as an organic building block can vary widely, but generally, it could potentially enhance the complexity and functionality of the resulting compounds .
-
Heterocyclic Compounds Synthesis
- 1-Chloroisoquinolin-3-amine can be used in the synthesis of heterocyclic compounds .
- Heterocyclic compounds are widely used in many fields, including medicinal chemistry, due to their diverse biological activities .
- The specific method involved would depend on the type of heterocyclic compound being synthesized .
- The outcome of this process is the production of heterocyclic compounds with potential biological and pharmaceutical activities .
- Simulation Visualizations
- 1-Chloroisoquinolin-3-amine can be used in simulation visualizations .
- Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- The specific methods of application would depend on the exact nature of the simulation being conducted .
Safety And Hazards
The compound is classified as dangerous with the signal word ‘Warning’. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXVAIRMPDVFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485331 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinolin-3-amine | |
CAS RN |
7574-64-3 | |
| Record name | 3-Isoquinolinamine, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




